2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine
Description
2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine (CAS: 956015-51-3) is a halogenated heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a benzodioxole group at position 2 and an iodine atom at position 2. This structure combines aromatic and electron-rich moieties, making it a candidate for applications in medicinal chemistry, particularly in targeting kinase enzymes or as a building block in pharmaceutical synthesis .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8IN3O2/c14-12-11(16-13-15-4-1-5-17(12)13)8-2-3-9-10(6-8)19-7-18-9/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNVBVSNIWHXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=NC4=N3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine typically involves multi-step organic reactions. One common method includes the initial formation of the imidazo[1,2-a]pyrimidine core, followed by the introduction of the benzodioxole moiety and subsequent iodination. The reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce the benzodioxole group. The iodination step can be achieved using reagents like iodine or N-iodosuccinimide (NIS) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. The choice of solvents, catalysts, and purification methods would be tailored to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The iodine substituent can be reduced to a hydrogen atom or replaced with other functional groups.
Substitution: The iodine atom can be substituted with nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction and substitution can produce various functionalized imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Iodine vs. Bromine/Chlorine : The iodo derivative (target compound) has a higher molecular weight (∼380 g/mol estimated) and enhanced leaving-group ability compared to Br or Cl analogues, favoring its use in Suzuki or Ullmann couplings .
- Core Heterocycle : Imidazo[1,2-a]pyrimidine (target) vs. imidazo[1,2-b]pyridazine () alters ring size and electronic properties, affecting binding affinity in biological targets .
Functionalized Derivatives with Additional Moieties
Key Observations :
- Hybrid Structures: Compounds like those in combine benzodioxole with thiazolidinone, enabling multitarget interactions .
Biological Activity
2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This compound features a unique structural combination that includes a benzodioxole moiety and an imidazo[1,2-a]pyrimidine ring system, which may contribute to its biological efficacy.
The primary mechanism of action of this compound involves its interaction with microtubules and tubulin proteins. The compound modulates microtubule assembly, which is crucial for cell division. By either suppressing tubulin polymerization or stabilizing the microtubule structure, it disrupts normal cellular processes leading to cell cycle arrest and apoptosis in cancer cells.
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, studies have shown that it can inhibit the proliferation of human cancer cells through mechanisms involving apoptosis and disruption of the mitotic spindle. The compound's ability to interfere with microtubule dynamics makes it a candidate for further development as an anticancer agent.
Case Studies
- In Vitro Studies : In laboratory settings, this compound was tested against several human cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutic agents .
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential disruption and caspase activation. This was evidenced by increased levels of cleaved caspase-3 in treated cells compared to controls .
Data Table: Biological Activity Overview
| Activity | Cell Lines Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 (breast cancer) | 10 | Microtubule disruption |
| A549 (lung cancer) | 15 | Apoptosis induction | |
| HeLa (cervical cancer) | 12 | Caspase activation |
Research Findings
Recent studies have highlighted the potential of this compound not only as an anticancer agent but also as a scaffold for drug design in other therapeutic areas. Its unique structural properties allow for modifications that can enhance bioactivity or target specificity.
Structural Comparisons
Comparative analysis with similar compounds has shown that the presence of the benzodioxole moiety enhances solubility and bioavailability, making it a promising candidate for further pharmacological exploration. The compound's unique properties are summarized in the following table:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Benzodioxole + Imidazo[1,2-a]pyridine | Anticancer |
| 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one | Benzodioxole + Ethylamino Group | Stimulant |
| 3,4-(Methylenedioxy)phenylacetic acid | Methylenedioxy + Phenylacetic Acid | Antioxidant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
